molecular formula C15H19N3O2S2 B064428 N-Dansyl-N'-ethylthiourea CAS No. 186661-19-8

N-Dansyl-N'-ethylthiourea

Cat. No.: B064428
CAS No.: 186661-19-8
M. Wt: 337.5 g/mol
InChI Key: YQBIVIRBVJOGQJ-UHFFFAOYSA-N
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Description

N-Dansyl-N’-ethylthiourea is a chemical compound known for its application in analytical chemistry, particularly in the detection of heavy metal ions. It is characterized by its ability to form fluorescent chelates with various metal ions, making it a valuable reagent in fluorescence-based assays .

Mechanism of Action

Target of Action

N-Dansyl-N’-ethylthiourea (DET) primarily targets heavy metal ions . These ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.

Mode of Action

DET interacts with its targets by forming fluorescent chelates . A chelate is a type of coordination compound in which a central metal atom is bonded to a large molecule, called a ligand. In this case, DET serves as the ligand, and the heavy metal ions are the central atoms.

Pharmacokinetics

The compound’s use in high-performance liquid chromatography (hplc) suggests that it may have good solubility and stability .

Result of Action

The primary result of DET’s action is the formation of fluorescent chelates with heavy metal ions . This leads to a bathochromic shift of the emission maximum, which is linearly dependent on the concentration of the heavy metal ion . The fluorescence properties of these chelates can be used to detect and quantify the presence of heavy metal ions.

Action Environment

The action of DET is influenced by environmental factors such as pH. The luminescence of DET and its metal chelates is affected by the pH-value . Therefore, the efficacy and stability of DET can vary depending on the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-N’-ethylthiourea typically involves the reaction of dansyl chloride with N-ethylthiourea. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for N-Dansyl-N’-ethylthiourea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Dansyl-N’-ethylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Chelation: Common reagents include metal ions such as copper(II), zinc(II), and mercury(II).

    Substitution: Reagents such as nucleophiles can be used to substitute the dansyl group.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-Dansyl-N’-methylthiourea
  • N-Dansyl-N’-propylthiourea
  • N-Dansyl-N’-butylthiourea

Uniqueness

N-Dansyl-N’-ethylthiourea is unique due to its specific combination of the dansyl fluorophore and the ethylthiourea moiety. This combination provides optimal fluorescence properties and metal ion binding affinity, making it particularly effective for the detection of heavy metal ions .

Properties

IUPAC Name

1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBIVIRBVJOGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391462
Record name N-Dansyl-N'-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186661-19-8
Record name N-Dansyl-N'-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Dansyl-N'-ethylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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